1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol

Übersicht

Beschreibung

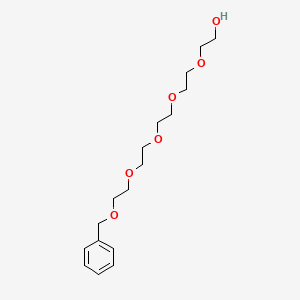

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is a molecule that contains a phenyl group and a long-chain pentaoxahexadecanol structure . The structure indicates that a phenyl ring is connected to a long-chain pentaoxahexadecanol molecule, with oxygen atoms located at the 2nd, 5th, 8th, 11th, and 14th carbon atoms, and a hydroxyl group at the 16th carbon atom .

Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 23 non-H bonds, 6 multiple bonds, 15 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 5 aliphatic ethers .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 328.41 g/mol . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol has been used as a versatile synthon in the preparation of various derivatives. Its properties allow for its use in cross-coupling reactions and the synthesis of complex molecular structures. For instance, Arbačiauskienė et al. (2009) demonstrated its utility in Pd-catalyzed cross-coupling reactions for the synthesis of various 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Biological Evaluation and Anticancer Potential

Research has focused on evaluating the biological activities of derivatives of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol. Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives and investigated their anticancer, antibacterial, and DNA binding potential, highlighting the chemical's relevance in medicinal chemistry (Gupta et al., 2016).

Catalysis and Chemical Transformations

The compound's derivatives are also significant in catalysis and chemical transformations. For example, Pouy et al. (2012) used derivatives in intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, demonstrating the versatility of this chemical in advanced catalytic processes (Pouy et al., 2012).

Photophysical Properties and Applications

Kowski et al. (2001) investigated the photophysical properties of unsaturated alcohols, including derivatives of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol, providing insights into the potential applications of these compounds in areas such as organic electronics or photovoltaics (Kowski et al., 2001).

Organic Synthesis and Pharmaceutical Applications

The compound's derivatives find applications in organic synthesis and pharmaceutical research. For example, Devendran and Yadav (2014) explored the kinetic resolution of 1-phenyl-2-propyn-1-ol, a derivative, emphasizing its significance in synthesizing chiral synthons for pharmaceutical applications (Devendran & Yadav, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSOTNGYAALST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543654 | |

| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

CAS RN |

57671-28-0 | |

| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)